molecular formula C23H26N2OS B14979027 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B14979027
M. Wt: 378.5 g/mol
InChI Key: RLFDGOAWHSQPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine ring, which is further substituted with a tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced via a condensation reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Substitution with Tert-butylbenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 4-tert-butylbenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine ring enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-tert-Butylbenzoyl)propyl]-4-hydroxypiperidine
  • 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

Uniqueness

2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the combination of the benzothiazole and piperidine rings, which confer distinct chemical and biological properties. The tert-butylbenzoyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26N2OS

Molecular Weight

378.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone

InChI

InChI=1S/C23H26N2OS/c1-23(2,3)18-10-8-17(9-11-18)22(26)25-14-12-16(13-15-25)21-24-19-6-4-5-7-20(19)27-21/h4-11,16H,12-15H2,1-3H3

InChI Key

RLFDGOAWHSQPFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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